N,N'-(4-methyl-1,2-phenylene)bis[3-(2-furyl)acrylamide]
Overview
Description
Bismaleimides are a class of compounds that have been widely studied due to their high thermal stability and good mechanical properties . They are often used in the production of high-performance materials such as polymers .
Synthesis Analysis
The synthesis of bismaleimides often involves the reaction of maleic anhydride with a primary amine . The specific synthesis process can vary depending on the desired properties of the final product .Molecular Structure Analysis
Bismaleimides typically have a structure where two maleimide groups are connected by a spacer . The nature of this spacer can greatly influence the properties of the bismaleimide .Chemical Reactions Analysis
Bismaleimides can undergo a variety of chemical reactions, including polymerization . The specific reactions and their mechanisms can depend on the structure of the bismaleimide .Physical and Chemical Properties Analysis
Bismaleimides are known for their high thermal stability and good mechanical properties . They also have good chemical resistance . The specific physical and chemical properties can vary depending on the structure of the bismaleimide .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylphenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-6-9-18(22-20(24)10-7-16-4-2-12-26-16)19(14-15)23-21(25)11-8-17-5-3-13-27-17/h2-14H,1H3,(H,22,24)(H,23,25)/b10-7+,11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYTKXYGQMLMW-AMMQDNIMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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